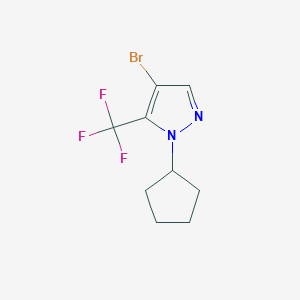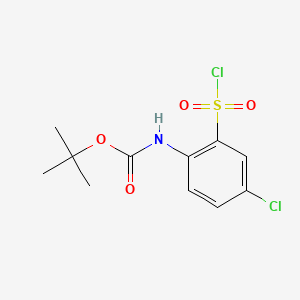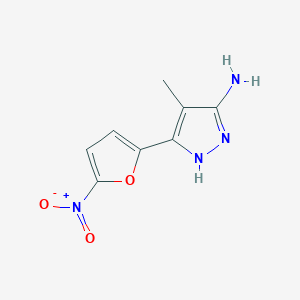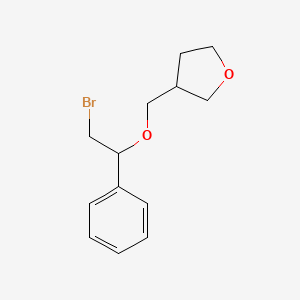
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a tetrahydrofuran ring substituted with a 2-bromo-1-phenylethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 2-bromo-1-phenylethanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which subsequently reacts with the brominated phenylethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylethoxy-substituted tetrahydrofuran
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include dehalogenated tetrahydrofuran derivatives
Properties
CAS No. |
1249312-22-8 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-[(2-bromo-1-phenylethoxy)methyl]oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-8-13(12-4-2-1-3-5-12)16-10-11-6-7-15-9-11/h1-5,11,13H,6-10H2 |
InChI Key |
HKKMAPRSSOKMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


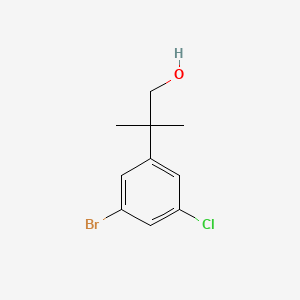
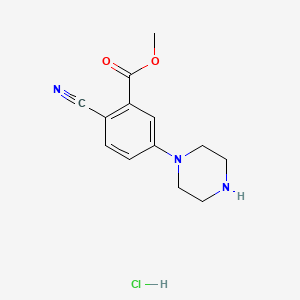

![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
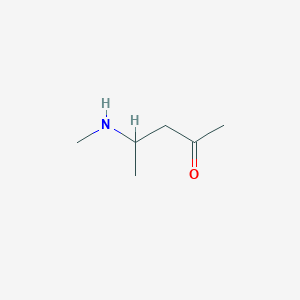

![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
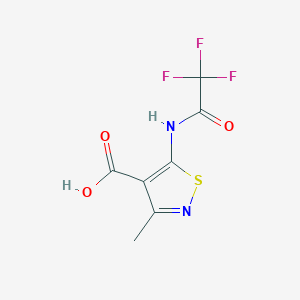
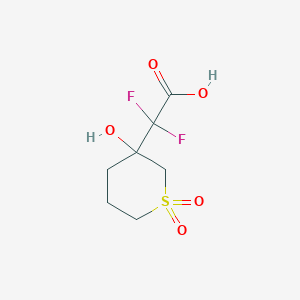
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
